2-(3,3-Dimethylbutyl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbutyl)oxetan-3-amine is an organic compound with the molecular formula C9H19NO. It features an oxetane ring, which is a four-membered cyclic ether, and an amine group attached to the third carbon of the oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the intramolecular cyclization of appropriate precursors. For example, starting from a suitable epoxide, the oxetane ring can be formed through a ring-closing reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylbutyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while nucleophilic substitution can lead to a variety of substituted oxetane derivatives .
Scientific Research Applications
2-(3,3-Dimethylbutyl)oxetan-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbutyl)oxetan-3-amine involves its interaction with molecular targets through its amine and oxetane functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially leading to therapeutic effects. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxetanamine: Another oxetane derivative with an amine group, used in similar applications.
Oxetan-3-one: A ketone derivative of oxetane, used in the synthesis of various compounds.
Oxetan-3-ol: An alcohol derivative of oxetane, used as a precursor in the synthesis of other oxetane compounds.
Uniqueness
2-(3,3-Dimethylbutyl)oxetan-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the 3,3-dimethylbutyl group enhances its stability and influences its reactivity compared to other oxetane derivatives .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(3,3-dimethylbutyl)oxetan-3-amine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)5-4-8-7(10)6-11-8/h7-8H,4-6,10H2,1-3H3 |
InChI Key |
NTNNMMVWOGERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1C(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.